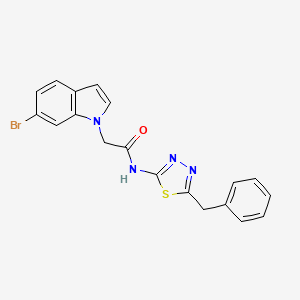![molecular formula C20H25NO5 B14936515 N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]-D-isoleucine](/img/structure/B14936515.png)
N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]-D-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromen ring system fused with a cyclohexane ring, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID typically involves multiple steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Fusing the Cyclohexane Ring: The cyclohexane ring is introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Aminomethylation: The chromen-cyclohexane intermediate undergoes aminomethylation using formaldehyde and a primary amine to introduce the amino group.
Final Coupling: The final step involves coupling the aminomethylated intermediate with 3-methylpentanoic acid under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the chromen ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group in the chromen ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of chromenone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted amino derivatives.
科学的研究の応用
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The chromen ring system is crucial for its binding affinity, while the amino and carboxylic acid groups facilitate interactions with target molecules.
類似化合物との比較
Similar Compounds
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]PENTANOIC ACID: Lacks the methyl group on the pentanoic acid chain.
2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLBUTANOIC ACID: Has a shorter carbon chain.
Uniqueness
The presence of the 3-methylpentanoic acid chain in 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]-3-METHYLPENTANOIC ACID provides it with unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets compared to similar compounds.
特性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(2R,3S)-2-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)methylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-3-11(2)17(19(23)24)21-10-15-16(22)9-8-13-12-6-4-5-7-14(12)20(25)26-18(13)15/h8-9,11,17,21-22H,3-7,10H2,1-2H3,(H,23,24)/t11-,17+/m0/s1 |
InChIキー |
UYFNOTJIQGIEIF-APPDUMDISA-N |
異性体SMILES |
CC[C@H](C)[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
正規SMILES |
CCC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)

![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)

![N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14936467.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14936479.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14936488.png)

![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14936493.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14936501.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14936505.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B14936507.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B14936511.png)
